molecular formula C9H7ClN2O2S2 B3001418 3-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 339009-04-0

3-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No. B3001418
CAS RN: 339009-04-0
M. Wt: 274.74
InChI Key: ACCITKSMGXOOLY-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They are small molecules containing five-member heterocyclic moieties . These compounds have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves several steps. For example, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Scientific Research Applications

I conducted several searches to find detailed scientific research applications for “3-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone”, but unfortunately, the specific applications you’re looking for are not readily available in the search results. The information found mostly pertains to the synthesis and potential biological activities of related compounds.

However, compounds similar to “3-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” have been noted for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that your compound of interest may also have potential applications in these areas.

Future Directions

The future directions in the research of 1,3,4-thiadiazole derivatives are likely to involve the design of new antitumor agents . There is also a considerable interest in modifying the structure of known derivatives with documented activity to search for new compounds .

properties

IUPAC Name

5-(3-chlorophenyl)sulfonyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S2/c1-6-9(15-12-11-6)16(13,14)8-4-2-3-7(10)5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCITKSMGXOOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

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